molecular formula C17H20O3S B3127373 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338412-40-1

1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol

Cat. No.: B3127373
CAS No.: 338412-40-1
M. Wt: 304.4 g/mol
InChI Key: PRRKONXIJTXSSE-UHFFFAOYSA-N
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Description

1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol is an organic compound that belongs to the class of alcohols and phenols. This compound is characterized by the presence of a sulfonyl group attached to a benzyl ring, which is further connected to a phenyl group and a propanol moiety. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenyl-2-propanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanone
  • 1-[(4-Methylbenzyl)thio]-2-phenyl-2-propanol
  • 4-Methylbenzenesulfonyl chloride

Uniqueness

1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a hydroxyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3S/c1-14-8-10-15(11-9-14)12-21(19,20)13-17(2,18)16-6-4-3-5-7-16/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRKONXIJTXSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)CC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159351
Record name α-Methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-40-1
Record name α-Methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338412-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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